An In-depth Technical Guide to Pigment Red 170: Chemical Structure and Synthesis
An In-depth Technical Guide to Pigment Red 170: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pigment Red 170 (C.I. 12475). This high-performance organic pigment is a staple in various industrial applications, and a thorough understanding of its chemistry is crucial for its effective utilization and for the development of new materials.
Chemical Identity and Properties
Pigment Red 170, chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, is a monoazo pigment characterized by its bright, bluish-red shade and excellent fastness properties.[1] It is widely used in demanding applications such as automotive coatings, high-grade industrial paints, printing inks, and plastics.[1][2]
Physicochemical and Fastness Properties
The following tables summarize the key quantitative data for Pigment Red 170, providing a clear comparison of its physical, chemical, and resistance properties.
Table 1: Physicochemical Properties of Pigment Red 170
| Property | Value | Reference |
| CAS Number | 2786-76-7 | [1][2] |
| Molecular Formula | C₂₆H₂₂N₄O₄ | [1][2] |
| Molecular Weight | 454.48 g/mol | [2] |
| Density | 1.39 - 1.5 g/cm³ | [3][4] |
| pH Value | 6.5 - 7.5 | [1][2] |
| Oil Absorption | 35-45 ml/100g | [1] |
| Moisture Content | ≤1.0% | [1] |
| Water Soluble Matter | ≤1.0% | [1] |
| Electrical Conductivity | ≤500 µS/cm | [1] |
Table 2: Fastness and Resistance Properties of Pigment Red 170
| Property | Rating (1-5, 5=excellent; Lightfastness 1-8, 8=excellent) | Reference |
| Light Fastness | 7 | [3] |
| Heat Resistance | 180 °C | [3] |
| Water Resistance | 5 | [3] |
| Oil Resistance | 5 | [3] |
| Acid Resistance | 5 | [1][3] |
| Alkali Resistance | 5 | [1][3] |
| Alcohol Resistance | 5 | [1] |
| Ester Resistance | 5 | [1] |
| Benzene Resistance | 5 | [1] |
| Ketone Resistance | 5 | [1] |
| Soap Resistance | 5 | [1] |
| Bleeding Resistance | 5 | [1] |
| Migration Resistance | 5 | [1] |
Chemical Structure
The molecular structure of Pigment Red 170 features a central azo group (-N=N-) connecting a substituted naphthalene ring system with a p-carbamoylphenyl group. The presence of the ethoxy, hydroxyl, and amide functional groups contributes to its coloristic properties and its high stability.
Caption: Chemical Structure of Pigment Red 170.
Synthesis of Pigment Red 170
The synthesis of Pigment Red 170 is a two-step process involving diazotization followed by an azo coupling reaction.
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Diazotization of 4-Aminobenzamide: 4-Aminobenzamide is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at a low temperature to form the corresponding diazonium salt.
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Azo Coupling: The resulting diazonium salt is then coupled with N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (commonly known as Naphthol AS-PH) under controlled pH and temperature conditions to yield Pigment Red 170.
Caption: Synthesis Pathway of Pigment Red 170.
Experimental Protocol for Synthesis
The following is a detailed experimental protocol for the synthesis of Pigment Red 170, adapted from a peer-reviewed publication.[5][6]
Materials
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4-Aminobenzamide (99.0%)
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N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (Naphthol AS-PH, 98.5%)
-
Concentrated Hydrochloric Acid (36.0%)
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Sodium Nitrite (NaNO₂)
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Sodium Hydroxide (NaOH)
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Glacial Acetic Acid
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Deionized Water
Part 1: Preparation of the Diazo Component
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In a beaker, dissolve 13.7 g (0.100 mol) of 4-aminobenzamide in 100 mL of cold deionized water.
-
Add 13.7 g of concentrated hydrochloric acid (36%) to the mixture and stir for 20 minutes.
-
Cool the mixture to 0 °C using an ice bath.
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Slowly add a 30% sodium nitrite solution (7.0 g) dropwise over 5 minutes while maintaining the temperature between 10-15 °C. Stir for 1 hour.
-
Add a small amount of sulfamic acid to quench any excess nitrous acid.
Part 2: Preparation of the Coupling Component
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In a separate 500 mL beaker, dissolve 32.5 g (0.105 mol) of Naphthol AS-PH in 200 mL of deionized water.
-
Add 10.5 g of sodium hydroxide and stir.
-
Heat the solution to 65 °C until the Naphthol AS-PH is completely dissolved.
Part 3: Azo Coupling Reaction
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Prepare a buffer solution by dissolving 3.0 g of sodium hydroxide and 13.5 g of glacial acetic acid in 250 mL of deionized water with crushed ice.
-
Add the buffer solution dropwise to the diazonium salt solution over 15 minutes to achieve a pH of 3.9. Maintain the temperature at 8-10 °C.
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Add the prepared coupling component solution dropwise to the diazonium salt solution over 120 minutes.
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During the addition, maintain the reaction temperature between 10-25 °C and the pH at 4.6.
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Continue stirring for an additional 10 minutes after the addition is complete.
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Filter the resulting precipitate and wash thoroughly with deionized water until the filtrate is neutral.
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Dry the filter cake at 80 °C to obtain Pigment Red 170.
This detailed protocol provides a solid foundation for the laboratory-scale synthesis of Pigment Red 170, allowing for further research and development in the field of high-performance pigments.
References
- 1. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]
- 2. union-pigment.com [union-pigment.com]
- 3. Pigment red 170|Fast Red F2RK|CAS No.2786-76-7 [xcolorpigment.com]
- 4. sypigment.com [sypigment.com]
- 5. Preparation of γ-phase pigment Red 170 through hydrothermal treatment and kaolin coating modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
